N-(4-chlorophenyl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
The compound appears to be an organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have non-equivalent properties. This structure is often found in important biological compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the phenyl groups, and the addition of the trifluoromethoxy group. Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the trifluoromethoxy group could introduce interesting electronic effects.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The imidazole ring could potentially participate in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any chiral centers.Scientific Research Applications
Antitumor Activity
One study highlights the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, which were evaluated for their antitumor activity against a range of human tumor cell lines. Among the synthesized compounds, some demonstrated considerable anticancer activity against certain cancer cell lines, suggesting the potential utility of similar structures for antitumor applications (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Anticancer Agents
Another research focus is on the synthesis of derivatives related to the chemical structure of interest, which have been tested for their antibacterial activity against gram-positive and gram-negative bacteria. Some compounds showed moderate to good activity, indicating their potential as antibacterial agents. Furthermore, QSAR (Quantitative Structure-Activity Relationship) studies of these compounds have been carried out, providing insights into the structural and physicochemical parameters influencing their activity (Desai et al., 2008).
Anticancer Activity
The synthesis and study of 5-methyl-4-phenyl thiazole derivatives, including those resembling the specified compound, have been investigated for their anticancer activity. Some compounds exhibited high selectivity and significant apoptotic activity against human lung adenocarcinoma cells, with minimal effects on non-cancerous cell lines. These findings suggest a promising direction for the development of selective anticancer agents (Evren et al., 2019).
Molecular Structure and Drug Design
The study of molecular structures, such as the analysis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, provides crucial insights into the intermolecular interactions that underpin the biological activity of these compounds. Understanding these interactions aids in the rational design of new drugs with improved efficacy and reduced side effects (Boechat et al., 2011).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information.
Future Directions
The potential applications and future directions for this compound would depend on its properties and effects. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF3N3O2S/c25-17-6-8-18(9-7-17)30-22(32)15-34-23-29-14-21(16-4-2-1-3-5-16)31(23)19-10-12-20(13-11-19)33-24(26,27)28/h1-14H,15H2,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANERAMGROLYIAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide |
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